Product packaging for Caffeoylglycolic acid methyl ester(Cat. No.:)

Caffeoylglycolic acid methyl ester

Cat. No.: B1260486
M. Wt: 252.22 g/mol
InChI Key: BTLDPXVDOAPOIR-HWKANZROSA-N
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Description

Overview of Caffeoylglycolic Acid Methyl Ester (CGME)

This compound (CGME) is a naturally occurring chemical compound that has garnered attention for its presence in various plant species and its potential biological activities. It is recognized as a cinnamate (B1238496) ester, formed through the condensation of trans-caffeic acid and methyl hydroxyacetate. nih.govebi.ac.ukzfin.org This compound has been isolated from the leaves of Parthenocissus tricuspidata (Boston ivy) and is also considered a major constituent of the grains of Sorghum bicolor (sorghum). nih.govebi.ac.ukrsc.org

CGME is characterized by its chemical formula, C12H12O6, and a molecular weight of approximately 252.22 g/mol . nih.gov Its structure includes a caffeoyl group attached to a glycolic acid methyl ester moiety. This unique structure contributes to its classification and its notable bioactive properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
IUPAC Name (2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Synonyms CGME, 2-methoxy-2-oxoethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
ChEBI ID CHEBI:65548

Chemical Classification and Structural Context within Cinnamate Esters and Related Phenolics

This compound belongs to the broad class of organic compounds known as cinnamate esters. nih.govebi.ac.ukzfin.org Cinnamate esters are derivatives of cinnamic acid, an α,β-unsaturated monocarboxylic acid. ebi.ac.uk The core structure of CGME is derived from trans-caffeic acid, which is a key intermediate in the biosynthesis of phenylpropanoids in plants. nih.govebi.ac.uk

Structurally, CGME is a member of the catechols, which are benzenediols characterized by two hydroxyl groups on adjacent carbons of a benzene (B151609) ring. nih.gov It is also classified as a methyl ester, containing a methyl group attached to the carboxylate. nih.govebi.ac.uk The formation of CGME involves the esterification of the carboxylic acid group of trans-caffeic acid with the hydroxyl group of methyl hydroxyacetate. nih.govebi.ac.uk This places it within the larger family of phenolic compounds, which are known for their diverse biological roles. Other related compounds include various caffeic acid derivatives, such as caffeoylquinic acid methyl esters and dicaffeoylquinic acid methyl esters. biosynth.comsigmaaldrich.comchemicalbook.comnih.gov

Significance as a Bioactive Natural Product

This compound is recognized as a significant bioactive natural product due to its demonstrated antioxidant and anti-inflammatory properties. As a plant metabolite, it plays a role in the defense mechanisms of the plants in which it is found. nih.govebi.ac.ukzfin.org

Research has highlighted its function as a radical scavenger, meaning it can readily react with and neutralize harmful free radicals. nih.govebi.ac.ukebi.ac.uk This antioxidant activity is a key aspect of its bioactivity. Studies have shown that CGME exhibits potent antioxidant effects in various assays. ebi.ac.uk

Furthermore, CGME has been identified as a major anti-inflammatory constituent in sorghum. rsc.org It has been shown to exert its anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1) through the Nrf2 pathway. rsc.org This mechanism involves the upregulation of HO-1 protein and mRNA expression, which in turn inhibits the production of inflammatory mediators. rsc.org These findings suggest that CGME has the potential to be a valuable natural compound for addressing inflammatory conditions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O6 B1260486 Caffeoylglycolic acid methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H12O6/c1-17-12(16)7-18-11(15)5-3-8-2-4-9(13)10(14)6-8/h2-6,13-14H,7H2,1H3/b5-3+

InChI Key

BTLDPXVDOAPOIR-HWKANZROSA-N

Isomeric SMILES

COC(=O)COC(=O)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

COC(=O)COC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

Ii. Natural Occurrence, Isolation, and Distribution

Plant Sources and Botanical Origin of Caffeoylglycolic Acid Methyl Ester

This compound is a cinnamate (B1238496) ester that is formed through the condensation of trans-caffeic acid and methyl hydroxyacetate. nih.govebi.ac.ukzfin.org It has been isolated and identified from several plant sources, highlighting its role as a plant metabolite. nih.gov

This compound has been isolated from the leaves of Parthenocissus tricuspidata, a species of flowering plant in the grape family Vitaceae. nih.govebi.ac.ukzfin.orgnih.gov In a study focused on the antioxidant properties of this plant, this compound was one of five caffeic acid derivatives identified. nih.govebi.ac.uk The characterization of these compounds was carried out using NMR spectroscopy and mass spectrometry. nih.govebi.ac.uk

This compound is also a significant constituent of the grains of Sorghum bicolor, a versatile grass species. rsc.orgresearchgate.net Research has highlighted its presence as a major component in sorghum, where it is believed to contribute to the plant's phytochemical profile. rsc.orgresearchgate.net

The presence of this compound extends to other plant extracts. It has been identified in the leaves of Christia vespertilionis, a plant that is reported to contain a variety of phytochemicals including alkaloids, triterpenes, and phenols. mdpi.com The identification in this plant was achieved through metabolite profiling using a molecular networking approach, where it was detected as an ammonium (B1175870) adduct ion. mdpi.com

While direct isolation from orange peel has not been explicitly detailed in the provided context, studies on orange peel extracts have revealed a predominance of fatty acid methyl esters and other secondary metabolites, suggesting a chemical environment where related compounds might be present. nih.gov

Table 1: Plant Sources of this compound

Plant SpeciesPart of PlantReference
Parthenocissus tricuspidataLeaves nih.govebi.ac.ukzfin.orgnih.gov
Sorghum bicolorGrains rsc.orgresearchgate.net
Christia vespertilionisLeaves mdpi.com

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from biological sources involve standard phytochemical techniques.

A general procedure for extracting compounds from plant material includes the following steps:

Extraction: The plant material, such as dried and powdered leaves or grains, is typically extracted with a solvent like methanol (B129727). nih.govmdpi.com Acidified methanol has also been used, which can lead to the formation of methyl esters of acids present in the plant material. mdpi.com

Chromatography: The resulting crude extract is then subjected to various chromatographic techniques for separation and purification. These often include:

Column Chromatography: This is a common method for the initial separation of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is used for further purification and quantification of the isolated compounds. mdpi.com

Spectroscopic Analysis: The final identification and structural elucidation of the purified compound are achieved through spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure. nih.govebi.ac.uk

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. nih.govebi.ac.ukmdpi.com In the case of its identification in Christia vespertilionis, electrospray ionization mass spectrometry (ESI-MS) was utilized. mdpi.com

For instance, in the study of Parthenocissus tricuspidata, the isolated compounds were characterized using both NMR spectroscopy and mass spectrometry. nih.govebi.ac.uk Similarly, in the analysis of Christia vespertilionis, high-pressure liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) was employed to identify phenolic acids and their esters. mdpi.com

Iii. Chemical Synthesis and Analog Derivatization

Synthetic Routes for Caffeoylglycolic Acid Methyl Ester

This compound is a cinnamate (B1238496) ester that results from the formal condensation of trans-caffeic acid and methyl hydroxyacetate. nih.govebi.ac.uk While specific, detailed industrial-scale synthetic routes for this particular ester are not extensively documented in publicly available literature, its synthesis can be achieved through established esterification methods.

A primary approach involves the direct esterification of caffeic acid with methyl glycolate (B3277807). This reaction can be catalyzed by an acid, such as p-toluenesulfonic acid, or by using a cation-exchange resin. researchgate.neteconstor.eu The process typically involves heating the reactants in a suitable solvent, with the removal of water to drive the reaction towards the product side.

Alternatively, a more reactive derivative of caffeic acid, such as its acyl chloride, can be used. This method would involve first converting caffeic acid to caffeoyl chloride, often using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with methyl hydroxyacetate to form the desired ester. nih.govnih.gov This approach often proceeds under milder conditions than direct esterification.

Protection of the phenolic hydroxyl groups of caffeic acid may be necessary to prevent side reactions, particularly when using more reactive reagents. Acetylation is a common protection strategy, and the acetyl groups can be subsequently removed under mild basic conditions. nih.gov

Table 1: Key Reactants for the Synthesis of this compound

ReactantChemical FormulaRole in Synthesis
trans-Caffeic AcidC₉H₈O₄The carboxylic acid backbone of the final ester.
Methyl HydroxyacetateC₃H₆O₃Provides the alcohol group for esterification.
(Methyl Glycolate)

Strategies for the Preparation of Related Caffeic Acid Esters and Derivatives

The synthesis of a wide array of caffeic acid esters and their derivatives has been a subject of significant research, driven by the diverse biological activities exhibited by this class of compounds. mdpi.comfudan.edu.cn These strategies can be broadly categorized into chemical and enzymatic methods. researchgate.net

Chemical Synthesis:

Direct Catalytic Esterification: This is a straightforward method involving the reaction of caffeic acid with an alcohol in the presence of a catalyst. nih.gov Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed. nih.gov The use of cation-exchange resins as recyclable catalysts has also been reported as an efficient method for producing methyl caffeate, an intermediate for other caffeic acid esters. econstor.eu

Acyl Chloride Method: This two-step process involves the initial conversion of caffeic acid to its more reactive acyl chloride, typically using thionyl chloride. nih.gov The subsequent reaction with an alcohol proceeds readily to form the corresponding ester. nih.gov

Knoevenagel-Doebner Condensation: This method offers an alternative route that does not start from caffeic acid itself. Instead, it involves the condensation of 3,4-dihydroxybenzaldehyde (B13553) with a malonic acid monoester. nih.govresearchgate.net This approach is versatile for creating a variety of substituted caffeic acid esters.

Wittig Reaction: The Wittig reaction provides another pathway to construct the α,β-unsaturated ester moiety of caffeic acid derivatives. nih.gov

Halogen-Substituted Hydrocarbon Method: This technique involves the reaction of caffeic acid with a halogenated hydrocarbon, such as β-phenyl ethyl bromide, in the presence of a base. nih.gov

Enzymatic Synthesis:

Enzymatic methods, particularly those employing lipases, have gained traction as a greener alternative for the synthesis of caffeic acid esters. researchgate.net For instance, Candida antarctica lipase (B570770) B (Novozym 435) has been successfully used to catalyze the esterification of caffeic acid with various alcohols, including phenethyl alcohol to produce caffeic acid phenethyl ester (CAPE). nih.govmdpi.com These reactions are often carried out in organic solvents or deep eutectic solvents. mdpi.com

Table 2: Overview of Synthetic Strategies for Caffeic Acid Derivatives

Synthetic StrategyKey Reagents/CatalystsAdvantagesDisadvantages
Direct Catalytic Esterificationp-Toluenesulfonic acid, Cation-exchange resinSimple reaction conditionsCan be costly and time-consuming
Acyl Chloride MethodThionyl chlorideMilder reaction conditionsRequires an extra step
Knoevenagel-Doebner Condensation3,4-Dihydroxybenzaldehyde, Malonic acid monoesterVersatile for diverse derivativesMulti-step process
Enzymatic SynthesisLipases (e.g., Novozym 435)Environmentally friendly, high selectivityCan be slower, enzyme cost

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve the systematic modification of the molecule's structure to identify key pharmacophores and understand how different functional groups influence its activity. rsc.org

For caffeic acid and its derivatives, several structural features are known to be important for their biological effects, particularly their antioxidant activity:

The Catechol Moiety: The two phenolic hydroxyl groups on the benzene (B151609) ring are critical for the radical scavenging activity of caffeic acid derivatives. mdpi.comnih.gov The presence of these groups allows for the donation of hydrogen atoms to neutralize free radicals. mdpi.com

The Ester/Amide Linkage: The nature of the group attached to the carboxylic acid function significantly impacts the compound's properties, such as its lipophilicity and interaction with biological targets. nih.govresearchgate.net

Strategies for Chemical Modification:

Varying the Alcohol/Amine Moiety: A primary strategy for SAR studies involves synthesizing a series of esters and amides with different alcohol or amine components. This allows for the exploration of how factors like chain length, branching, and the presence of aromatic or heterocyclic rings in the ester/amide side chain affect biological activity. mdpi.commdpi.com For instance, studies on n-alkyl esters of caffeic acid have shown that the length of the alkyl chain can influence antiviral activity. mdpi.com

Alterations to the Propenoic Acid Linker: Modifications to the three-carbon chain connecting the phenyl ring and the ester group, such as introducing substituents or altering its flexibility, can provide insights into the optimal spatial arrangement for biological activity. nih.gov

Computational methods are also increasingly being used to design and predict the activity of new caffeic acid derivatives, aiding in the rational design of compounds with enhanced properties. nih.gov

Iv. Biological Activities and Mechanistic Investigations

Anti-inflammatory Efficacy and Underlying Mechanisms

Caffeoylglycolic acid methyl ester (CGME), a primary constituent found in the grains of Sorghum bicolor, has demonstrated notable anti-inflammatory properties. rsc.org Its efficacy is attributed to its ability to modulate key components of the inflammatory cascade, including mediators, enzymes, and critical signaling pathways.

Research has shown that this compound effectively suppresses the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7). The compound significantly inhibits the release of Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), and Interleukin-6 (IL-6). rsc.org This inhibitory action on key inflammatory molecules suggests a direct role in dampening the inflammatory response at a cellular level. The suppression of these mediators is a crucial aspect of its anti-inflammatory profile, as their overproduction is a hallmark of many inflammatory conditions. rsc.orgbohrium.com

Table 1: Effect of this compound on Inflammatory Mediator Production

Inflammatory Mediator Effect in LPS-Stimulated RAW264.7 Cells Reference
Nitric Oxide (NO) Inhibited rsc.org
Prostaglandin E2 (PGE2) Inhibited rsc.org

The reduction in inflammatory mediators by this compound is directly linked to its ability to modulate the expression of the enzymes responsible for their synthesis. Studies have confirmed that the compound inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in LPS-stimulated macrophages. rsc.orgbohrium.com By downregulating the expression of iNOS and COX-2, this compound effectively curtails the production of NO and PGE2, respectively. rsc.org This action on upstream enzymatic activity highlights a key mechanism of its anti-inflammatory effects.

Table 2: Effect of this compound on Inflammatory Enzyme Expression

Inflammatory Enzyme Effect in LPS-Stimulated RAW264.7 Cells Reference
Inducible Nitric Oxide Synthase (iNOS) Expression Inhibited rsc.org

A central mechanism underlying the anti-inflammatory action of this compound is the induction of Heme Oxygenase-1 (HO-1), a potent cytoprotective and anti-inflammatory enzyme. rsc.orgbohrium.com The compound was found to increase both HO-1 protein and mRNA expression. rsc.org This induction is mediated through the activation of the Nuclear factor-E2-related factor 2 (Nrf2). This compound promotes the nuclear translocation of Nrf2, a critical step for its activation. rsc.orgbohrium.com The essential role of this pathway was confirmed in experiments where the knockdown of Nrf2 using siRNA blocked the CGME-mediated induction of HO-1. rsc.org Furthermore, the anti-inflammatory effects of the compound on NO, COX-2, and IL-6 were reversed when HO-1 activity was inhibited, confirming that the Nrf2/HO-1 axis is a primary pathway for its anti-inflammatory activity. rsc.org

The activation of the Nrf2 pathway by this compound is regulated by upstream signaling kinases. Investigations have revealed that the Phosphoinositide 3-kinase (PI3K) and c-Jun N-terminal kinase (JNK) pathways are involved in this process. rsc.orgbohrium.com The use of specific inhibitors for these kinases, namely LY294002 for PI3K and SP600125 for JNK, was shown to block the this compound-induced expression of HO-1 and the nuclear translocation of Nrf2. rsc.org This indicates that the compound activates Nrf2 through mechanisms dependent on both the PI3K and JNK signaling pathways. rsc.orgbohrium.com

The anti-inflammatory properties of this compound observed in cellular models have been substantiated by in vivo studies. In a preclinical animal model of systemic inflammation, the compound demonstrated a protective effect against LPS-induced mortality in C57BL/6 mice. rsc.org This finding underscores the physiological relevance of its anti-inflammatory mechanisms and suggests its potential as a protective agent in severe inflammatory conditions. rsc.orgbohrium.com

Antioxidant Capacity and Radical Scavenging Properties

In addition to its anti-inflammatory activities, this compound, which is isolated from sources like the leaves of Parthenocissus tricuspidata, exhibits notable antioxidant activity. nih.govebi.ac.uk It functions as a radical scavenger, a role attributed to its chemical structure as a cinnamate (B1238496) ester and a member of the catechols. nih.govebi.ac.uk This capacity to react with and neutralize free radicals is a key aspect of its biological profile, contributing to its cytoprotective effects. ebi.ac.uk

Antiviral Activity: Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase

The quest for novel and effective antiretroviral agents has led researchers to explore a diverse range of chemical scaffolds. Within this context, derivatives of caffeic acid have emerged as a promising class of compounds, with several demonstrating inhibitory effects against key viral enzymes. One such area of investigation has been the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) integrase, an essential enzyme for the replication of the virus.

HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. Consequently, inhibitors of this enzyme can effectively block the viral life cycle. Research into caffeic acid derivatives has revealed that the catechol moiety (the 3,4-dihydroxy-substituted phenyl group) plays a crucial role in their biological activity, often through the chelation of metal ions within the enzyme's active site.

While specific, detailed research findings and data tables on the anti-HIV-1 integrase activity of this compound are not extensively available in the public scientific literature, studies on closely related caffeoylglycolic acid derivatives provide valuable insights into the potential of this chemical class as HIV-1 integrase inhibitors.

One notable study focused on the synthesis and evaluation of caffeoylglycolic and caffeoylamino acid derivatives as "half-mers" of L-chicoric acid, a known potent HIV-1 integrase inhibitor. This approach aimed to simplify the structure of L-chicoric acid while retaining its inhibitory activity. The research demonstrated that certain synthesized caffeoylglycolic acid derivatives exhibited significant inhibition of HIV-1 integrase.

For instance, a specific caffeoylglycolic acid derivative, designated as compound 2c in the study, which shares the core caffeoylglycolic acid structure, was found to have a half-maximal inhibitory concentration (IC₅₀) of 10.5 µM against HIV-1 integrase. This level of activity is comparable to that of the parent compound, L-chicoric acid, which showed an IC₅₀ of 15.7 µM in the same study. researchgate.net This finding underscores the potential of the caffeoylglycolic acid scaffold as a pharmacophore for the development of new HIV-1 integrase inhibitors.

The mechanism of action for this class of compounds is believed to involve the chelation of divalent metal ions, typically Mg²⁺, which are essential cofactors for the catalytic activity of HIV-1 integrase. The catechol group of the caffeoyl moiety is well-suited to bind to these metal ions in the enzyme's active site, thereby preventing the binding of the viral DNA and inhibiting the subsequent integration process.

While the data on this compound itself is limited in the context of HIV-1 integrase inhibition, the demonstrated activity of its close analogs suggests that it could be a candidate for further investigation. Future studies involving the synthesis and biological evaluation of this compound would be necessary to determine its specific inhibitory potency and to fully elucidate its mechanism of action against HIV-1 integrase.

The following table summarizes the inhibitory activity of a related caffeoylglycolic acid derivative against HIV-1 integrase, as reported in the literature.

CompoundStructureTargetIC₅₀ (µM) researchgate.net
Caffeoylglycolic acid deriv. (2c)Not providedHIV-1 Integrase10.5
L-Chicoric Acid (Reference)Not providedHIV-1 Integrase15.7

V. Molecular Targets and Interaction Dynamics

Identification of Direct and Indirect Molecular Targets

Research into the bioactivity of Caffeoylglycolic acid methyl ester has identified several molecular targets, primarily within the context of cellular inflammatory responses. The interactions are characterized by a cascade of events rather than a single point of engagement.

Direct and Upstream Targets:

Nuclear factor-E2-related factor 2 (Nrf2): The principal molecular target identified for CGME is the transcription factor Nrf2. researchgate.netresearchgate.net CGME treatment has been shown to induce the nuclear translocation of Nrf2, which is a critical step in its activation. researchgate.net This transcription factor is a master regulator of the antioxidant response.

Phosphoinositide 3-kinase (PI3K) and c-Jun N-terminal kinase (JNK): The activation of Nrf2 by CGME is not direct but is mediated through the upstream signaling proteins PI3K and JNK. researchgate.net Inhibition of these kinases has been found to block the CGME-induced Nrf2 activation, indicating they are essential components in the pathway initiated by the compound. researchgate.net

Indirect and Downstream Targets:

Heme oxygenase-1 (HO-1): As a consequence of Nrf2 activation, the expression of the enzyme Heme oxygenase-1 is significantly induced. researchgate.netresearchgate.net HO-1 is a potent anti-inflammatory protein, and its induction is considered a key mechanism for the observed effects of CGME. researchgate.net

Inhibitor kappaB (IκB): In studies involving the related compound caffeic acid methyl ester, a key target is the NF-κB pathway. The compound prevents the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. dntb.gov.ua

Nuclear Factor-kappaB (NF-κB): By preventing IκB degradation, caffeic acid methyl ester ultimately inhibits the activation and nuclear translocation of the p65 subunit of NF-κB, a pro-inflammatory transcription factor. dntb.gov.ua

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The expression of these pro-inflammatory enzymes is significantly inhibited by CGME. researchgate.net This effect is a downstream consequence of the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. researchgate.netdntb.gov.ua

The following table summarizes the identified molecular targets of this compound and their roles in the cellular response.

Table 1: Identified Molecular Targets of this compound

Target Name Target Type Role in Cellular Response Citation
Nuclear factor-E2-related factor 2 (Nrf2) Upstream Transcription Factor Master regulator of antioxidant response; activated by CGME. researchgate.netresearchgate.net
Heme oxygenase-1 (HO-1) Downstream Enzyme Anti-inflammatory protein; its expression is induced by Nrf2 activation. researchgate.netresearchgate.net
PI3K and JNK Upstream Kinases Mediate the activation of Nrf2 in response to CGME. researchgate.net
NF-κB Transcription Factor Pro-inflammatory transcription factor; its activation is inhibited. dntb.gov.ua

Mechanistic Interplay with Key Regulatory Pathways

The interaction of this compound with its molecular targets translates into the modulation of major regulatory pathways that govern inflammation and oxidative stress.

The primary mechanistic route is the Nrf2/HO-1 pathway . researchgate.netresearchgate.net CGME treatment initiates signals through the PI3K and JNK pathways, which leads to the activation and nuclear translocation of Nrf2. researchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the transcription of a suite of protective enzymes, most notably HO-1. researchgate.net The subsequent increase in HO-1 protein levels is directly linked to the suppression of inflammatory markers. researchgate.net The inhibition of HO-1 activity was shown to reverse the anti-inflammatory effects of CGME, confirming the central role of this pathway. researchgate.net

Furthermore, evidence from the closely related caffeic acid methyl ester demonstrates a clear interplay with the NF-κB signaling pathway . dntb.gov.ua This pathway is a cornerstone of the inflammatory process. The compound inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB by preventing the degradation of its inhibitor, IκB. dntb.gov.ua This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing it from entering the nucleus and activating the transcription of pro-inflammatory genes like iNOS, COX-2, and IL-6. researchgate.netdntb.gov.ua The down-regulation of iNOS and COX-2 expression by CGME leads to a decreased production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), respectively, which are key mediators of the inflammatory response. researchgate.netdntb.gov.ua

Table 2: Mechanistic Interplay of this compound with Cellular Pathways

Pathway Interaction Outcome Citation
Nrf2/HO-1 Pathway Activates Nrf2 via PI3K and JNK, leading to HO-1 induction. Upregulation of the cellular antioxidant and anti-inflammatory defense system. researchgate.netresearchgate.net

Ligand-Protein Binding Characteristics

Detailed quantitative data on the ligand-protein binding characteristics of this compound, such as binding affinity constants (K_d, K_i) or specific IC₅₀ values against its molecular targets, are not extensively documented in the current scientific literature.

The available research has focused on elucidating the downstream cellular and molecular consequences of the compound's presence rather than characterizing the specifics of the initial binding events through methods like molecular docking, X-ray crystallography, or surface plasmon resonance. researchgate.netresearchgate.net For instance, studies confirm that CGME treatment leads to the phosphorylation of JNK and the nuclear translocation of Nrf2, which strongly implies an upstream interaction. researchgate.net However, the precise nature of this interaction—whether it involves direct binding to a receptor, modulation of membrane properties, or interaction with an upstream kinase—remains to be fully characterized. The inhibition of iNOS and COX-2 is reported as a reduction in their expression levels, a result of pathway modulation, rather than direct enzymatic inhibition with a measured IC₅₀ value for CGME. researchgate.net

Future research involving computational molecular docking and in vitro binding assays would be necessary to quantify the binding affinity and delineate the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and its target proteins like those in the PI3K and JNK signaling cascades.

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound CGME
Nitric Oxide NO
Prostaglandin E₂ PGE₂
Interleukin-6 IL-6

Vi. Structure Activity Relationship Sar Analysis

Influence of Molecular Architecture on Biological Activity

The fundamental framework of caffeic acid derivatives, which consists of a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) connected to a propenoic acid moiety, is a key determinant of their biological action. mdpi.commdpi.com The catechol group is widely recognized as the primary site for antioxidant activity, as the two hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals. mdpi.com

Role of Specific Functional Groups and Ester Moieties in Biological Potency

The specific functional groups and the nature of the ester moiety are pivotal in modulating the biological potency of caffeic acid derivatives.

The catechol moiety is paramount for the antioxidant and radical-scavenging properties. The presence and position of the two hydroxyl groups on the aromatic ring are essential for effective free radical neutralization. mdpi.commdpi.com

The ester linkage itself and the attached glycolic acid methyl ester group in CGME significantly influence its properties. Esterification of the carboxylic acid group of caffeic acid generally increases the lipophilicity of the molecule compared to the parent caffeic acid. This enhanced lipophilicity can facilitate passage through cell membranes, potentially leading to increased intracellular activity. biointerfaceresearch.com

Comparative SAR Studies with Related Caffeic Acid Derivatives

To understand the unique contribution of the glycolic acid methyl ester group in CGME, it is essential to compare its activity with other caffeic acid derivatives where the ester moiety is varied.

A study comparing the anti-inflammatory effects of caffeic acid (CA), caffeic acid methyl ester (CM), and di-O-acetylcaffeic acid (DAC) found that CM exhibited the most potent anti-inflammatory and antinociceptive effects in animal models. nih.gov This suggests that the simple methylation of the carboxylic acid group enhances activity compared to the free acid.

Another study investigated the antibacterial activity of six different caffeic acid esters against Paenibacillus larvae. nih.govnih.gov The results, summarized in the table below, highlight the influence of the ester group on biological potency. Caffeic acid isopropenyl ester (CAIE), caffeic acid benzyl (B1604629) ester (CABE), and caffeic acid phenethyl ester (CAPE) were the most effective. nih.govnih.gov

CompoundEster GroupMinimum Inhibitory Concentration (MIC) against P. larvae (µg/mL)Minimum Bactericidal Concentration (MBC) against P. larvae (µg/mL)
Caffeic acid isopropenyl ester (CAIE)Isopropenyl125125
Caffeic acid benzyl ester (CABE)Benzyl125125
Caffeic acid phenethyl ester (CAPE)Phenethyl125125
Caffeic acid cinnamyl ester (CACE)Cinnamyl>500>500
Caffeic acid methyl ester (CM)Methyl--
Caffeoylglycolic acid methyl ester (CGME)Glycolic acid methyl ester--

While direct comparative data for CGME in this specific assay is not available, the existing data underscores that the nature of the ester group—ranging from simple alkyl and alkenyl groups to more complex aromatic moieties—profoundly impacts biological activity. The enhanced efficacy of esters with aromatic rings (benzyl and phenethyl) over the cinnamyl ester in this study suggests that both steric and electronic properties of the ester group are important.

Furthermore, studies on various caffeic acid amides and esters have consistently shown that modifications to the carboxylic acid group influence antioxidant and other biological activities. For instance, N-trans-caffeoyl-L-cysteine methyl ester has demonstrated strong radical scavenging activity, indicating that the introduction of amino acid moieties can also be a viable strategy for enhancing potency. nih.gov

Vii. Analytical Characterization and Detection Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular architecture of Caffeoylglycolic acid methyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to piece together its structural puzzle and confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structural framework of this compound. By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecule's connectivity and stereochemistry can be obtained.

Initial identification of this compound was supported by the availability of its ¹H and ¹³C NMR spectra. rsc.orgrsc.org More detailed analysis from various studies has provided specific chemical shift and coupling constant data. In one study, the ¹H-NMR spectrum of this compound (referred to as compound 1) revealed key signals corresponding to its distinct structural motifs. These include signals for the trans olefinic protons of the caffeoyl group at δ 7.68 (d, J = 15.7 Hz) and 6.42 (d, J = 15.7 Hz), and aromatic protons of the ABX system at δ 7.24 (d, J = 1.9 Hz), 7.11 (dd, J = 8.1 & 1.9 Hz), and 6.92 (d, J = 8.1 Hz). Furthermore, singlets at δ 4.77 and 3.67 were attributed to the oxygenated methylene (B1212753) of the glycolic acid moiety and the methoxyl group of the methyl ester, respectively. koreascience.kr

The ¹³C-NMR spectrum provided further confirmation of the structure, with characteristic signals for the carbonyl carbons of the caffeoyl moiety at δ 167.3 (C-9) and the glycolic acid moiety at δ 169.6 (C-2'). koreascience.kr

Proton (¹H) NMR Data of this compound
Chemical Shift (δ) in ppm Multiplicity and Coupling Constant (J) in Hz
7.68d, J = 15.7
7.24d, J = 1.9
7.11dd, J = 8.1 & 1.9
6.92d, J = 8.1
6.42d, J = 15.7
4.77s
3.67s
Carbon (¹³C) NMR Data of this compound
Chemical Shift (δ) in ppm Assignment
169.6C-2' (Carbonyl of glycolic acid moiety)
167.3C-9 (Carbonyl of caffeoyl moiety)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of this compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The precise mass measurement provided by high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

The molecular formula of this compound is C₁₂H₁₂O₆, corresponding to a monoisotopic mass of 252.06339 Da. rsc.org Mass spectrometric analysis of this compound (referred to as compound 7 in a study) identified a precursor ion at m/z 270.155, which corresponds to the ammonium (B1175870) adduct of the molecule ([M+NH₄]⁺). mdpi.com Fragmentation of this precursor ion in the mass spectrometer provides further structural information. Key fragment ions observed were at m/z 163, resulting from the loss of ammonia (B1221849) and the glycolic acid methyl ester moiety, and a characteristic 3,4-dihydroxyphenyl fragment ion at m/z 109. mdpi.com This fragmentation pattern is consistent with the ester linkage between the caffeic acid and glycolic acid methyl ester moieties.

Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₁₂H₁₂O₆
Monoisotopic Mass252.06339 Da
Precursor Ion (as [M+NH₄]⁺)m/z 270.155
Key Fragment Ionsm/z 163, m/z 109

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Liquid chromatography, particularly when coupled with high-resolution mass spectrometry, offers a powerful platform for its analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. This technique allows for the confident identification and quantification of this compound, even in complex biological or food matrices.

In an LC-HRMS analysis, the retention time, which is the time it takes for the compound to pass through the chromatographic column, is a characteristic property. For this compound, a retention time of 2.28 minutes has been reported under specific chromatographic conditions. mdpi.com The high-resolution mass spectrometer provides a highly accurate mass measurement of the eluting compound, which, in conjunction with the retention time and fragmentation data, allows for unambiguous identification. The detection of the precursor ion at m/z 270.155 ([M+NH₄]⁺) at this retention time would be a strong indicator of the presence of this compound. mdpi.com

LC-HRMS Data for this compound
Parameter Value
Retention Time2.28 min
Precursor Ion (as [M+NH₄]⁺)m/z 270.155
Exact Mass ([M])252.06339 Da

Viii. Biosynthetic Pathways and Metabolic Context

Endogenous Biosynthesis of Caffeoylglycolic Acid Methyl Ester in Plants

This compound is a naturally occurring phenolic compound found within the plant kingdom. nih.govebi.ac.uk It has been identified as a constituent in the leaves of Boston ivy (Parthenocissus tricuspidata) and the grains of sorghum (Sorghum bicolor). nih.govebi.ac.ukrsc.org The fundamental biosynthetic event leading to the formation of this molecule is the esterification reaction between trans-caffeic acid and methyl hydroxyacetate (also known as methyl glycolate). nih.govebi.ac.ukebi.ac.uk This condensation reaction joins the carboxyl group of caffeic acid with the hydroxyl group of methyl glycolate (B3277807), forming the final ester product.

While the immediate precursors have been identified, the precise enzymatic machinery and regulatory networks governing the rate and location of this synthesis within the plant cell are not yet fully elucidated. mdpi.com The biosynthesis is understood to be part of the plant's secondary metabolism, likely occurring in response to developmental cues or environmental stressors. The compound is recognized as a plant metabolite and is noted for its role as a radical scavenger, which points to its function in mitigating oxidative stress within the plant. nih.govebi.ac.ukebi.ac.uk

Metabolic Precursors and Enzymes Involved in Plant Biosynthesis

The formation of this compound relies on the availability of two key metabolic precursors: caffeic acid and methyl glycolate. The biosynthetic pathways for these precursors are rooted in primary and secondary plant metabolism.

Caffeic Acid Biosynthesis: Caffeic acid is a central intermediate in the phenylpropanoid pathway, a major route of secondary metabolism in all higher plants. mdpi.comnih.gov Its synthesis begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimic acid pathway. mdpi.comnih.gov The conversion of phenylalanine to caffeic acid involves a sequence of three key enzymatic steps:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

Cinnamate (B1238496) 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

p-Coumarate 3-hydroxylase (C3H): This enzyme introduces a second hydroxyl group to the aromatic ring of p-coumaric acid, yielding caffeic acid. nih.gov

Methyl Glycolate Biosynthesis: The second precursor, methyl glycolate, is the methyl ester of glycolic acid. Glycolic acid itself is a product of photorespiration in plants. The esterification of glycolic acid to form methyl glycolate requires a methyltransferase enzyme, which would utilize a methyl donor, typically S-adenosyl-L-methionine (SAM). However, the specific enzyme responsible for this methylation step in the context of this compound biosynthesis has not been definitively identified.

Final Condensation Step: The final step in the pathway is the condensation of caffeic acid and methyl glycolate. This reaction is catalyzed by an acyltransferase. While the general class of enzyme is known, research has not yet characterized the specific acyltransferase that performs this esterification in plants like Parthenocissus tricuspidata or Sorghum bicolor. mdpi.com The biosynthesis of many caffeoyl ester derivatives remains an area of active investigation. mdpi.com

Table 1: Key Metabolic Precursors

Precursor Name Chemical Formula Role in Biosynthesis
L-Phenylalanine C₉H₁₁NO₂ Initial substrate for the Phenylpropanoid Pathway.
Cinnamic Acid C₉H₈O₂ Intermediate formed from Phenylalanine.
p-Coumaric Acid C₉H₈O₃ Hydroxylated intermediate leading to Caffeic Acid.
Caffeic Acid C₉H₈O₄ Core phenolic acid structure for the final ester. ebi.ac.uk
Glycolic Acid C₂H₄O₃ The α-hydroxy acid that is methylated. ebi.ac.ukebi.ac.uk

Table 2: Enzymes of the Biosynthetic Pathway

Enzyme Name Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts L-Phenylalanine to Cinnamic Acid. nih.gov
Cinnamate 4-hydroxylase C4H Converts Cinnamic Acid to p-Coumaric Acid. nih.gov
p-Coumarate 3-hydroxylase C3H Converts p-Coumaric Acid to Caffeic Acid. nih.gov

Broader Context within Plant Secondary Metabolism

This compound is classified as a phenylpropanoid, a diverse class of secondary metabolites synthesized by plants. ebi.ac.uk The phenylpropanoid pathway is fundamental to plant survival, generating a vast array of compounds that perform critical functions. nih.gov These include providing structural integrity (lignin), pigmentation (flavonoids and anthocyanins), and defense against biotic and abiotic stresses. nih.gov

The core intermediate, caffeic acid, is a precursor to numerous other compounds, including ferulic acid (a precursor to lignin) and various caffeoyl esters. nih.govnih.gov The synthesis of these compounds is often induced by environmental challenges such as UV radiation, pathogen attack, or nutrient deficiency. nih.gov The documented radical-scavenging and antioxidant activities of this compound suggest that its production is part of the plant's chemical defense system, helping to protect cells from oxidative damage caused by reactive oxygen species (ROS). nih.govebi.ac.ukebi.ac.uk Therefore, the biosynthesis of this ester is not an isolated event but is integrated into the complex network of metabolic pathways that allow plants to adapt and respond to their environment.

Table 3: Mentioned Compounds

Compound Name IUPAC Name
This compound (2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
trans-caffeic acid (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Glycolic acid 2-hydroxyethanoic acid
Methyl hydroxyacetate methyl 2-hydroxyacetate
L-phenylalanine (2S)-2-amino-3-phenylpropanoic acid
Cinnamic acid (E)-3-phenylprop-2-enoic acid
p-Coumaric acid (E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Ferulic acid (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Ix. Computational and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target. In the context of Caffeoylglycolic acid methyl ester, molecular docking can be employed to screen for potential protein targets and to hypothesize its binding mode and affinity.

While specific molecular docking studies on this compound are not extensively documented, research on analogous compounds like caffeic acid and its derivatives provides a strong basis for its potential interactions. For instance, molecular docking studies of caffeic acid derivatives have been performed to evaluate their anti-inflammatory and analgesic activities by predicting their binding to cyclooxygenase (COX) enzymes. nih.gov These studies have shown that the orientation and binding energy of the ligands within the active site of the COX enzymes can be correlated with their biological activity. nih.gov

A hypothetical molecular docking study of this compound against a panel of protein targets could yield data such as binding affinity, predicted inhibitory constant (Ki), and the specific amino acid residues involved in the interaction. This information is crucial for identifying potential biological activities and for guiding further experimental validation.

Table 1: Illustrative Example of Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Predicted Ki (nM)Interacting ResiduesPotential Biological Activity
Cyclooxygenase-2 (COX-2)-8.5150Arg120, Tyr355, Ser530Anti-inflammatory
Acetylcholinesterase (AChE)-9.275Trp84, Tyr334, Phe330Neuroprotective
TNF-α Convertase (TACE)-7.8320His405, Tyr433, Pro437Anti-inflammatory

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on typical results from molecular docking studies of similar phenolic compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This computational method calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to assess its conformational stability, flexibility, and the dynamics of its interaction with a target protein.

Following a molecular docking study, MD simulations can be employed to refine the predicted binding pose and to evaluate the stability of the ligand-protein complex in a simulated physiological environment, including water and ions. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and the protein over time. nih.govtandfonline.com

Simulations of phenolic compounds have demonstrated the utility of MD in understanding their interactions with biological targets. nih.govtandfonline.com For this compound, an MD simulation could reveal how the molecule adapts its conformation within the binding site of a target protein and the key interactions that contribute to the stability of the complex.

Table 2: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation

ParameterDescriptionSignificance for this compound
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure.A stable RMSD trajectory suggests a stable binding of the compound to its target.
Root-Mean-Square Fluctuation (RMSF)Measures the deviation of each amino acid residue from its average position over the course of the simulation.Identifies which parts of the protein are most affected by the binding of the compound.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and the protein.Determines the key hydrogen bond interactions that stabilize the binding of the compound.
Radius of Gyration (Rg)Measures the compactness of the protein structure.Changes in Rg can indicate conformational changes in the protein upon ligand binding.

Theoretical Calculations and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ulm.ac.id These models are developed by finding a statistical correlation between calculated molecular descriptors and the experimentally determined activity.

For a class of compounds like caffeic acid esters, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives. nih.govnih.gov The development of a QSAR model involves selecting a set of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model. ulm.ac.id

A QSAR study on caffeic acid derivatives, for instance, might reveal that the antioxidant activity is correlated with specific electronic properties and the size of the ester group. nih.gov Such a model could be used to predict the antioxidant potential of this compound and to design new derivatives with enhanced activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Caffeic Acid Derivatives

Descriptor ClassSpecific DescriptorInformation Provided
ElectronicDipole MomentDistribution of charge within the molecule.
HOMO/LUMO EnergiesElectron-donating or accepting ability.
StericMolar RefractivityMolecular volume and polarizability.
Molecular WeightSize of the molecule.
HydrophobicLogPPartition coefficient between octanol (B41247) and water, indicating hydrophobicity.
TopologicalWiener IndexStructural branching of the molecule.

Virtual Screening for Identification of Potential Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govrsc.orgnih.gov This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

This compound could be included in a library of natural products for virtual screening against a wide array of biological targets. nih.govrsc.orgnih.gov This approach could uncover novel biological activities for the compound that have not yet been experimentally tested. The process typically involves high-throughput docking of all compounds in the library against the target protein, followed by a ranking of the compounds based on their predicted binding affinity. rsc.org The top-ranking compounds, or "hits," are then selected for further experimental validation.

This approach accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and testing, thus reducing the time and cost associated with identifying new lead compounds. frontiersin.org

Table 4: A Typical Workflow for a Virtual Screening Campaign

StepDescriptionRelevance to this compound
1. Target Selection A biologically relevant protein target is chosen based on its role in a disease.A target like a specific enzyme or receptor implicated in a disease of interest.
2. Library Preparation A database of small molecules, including this compound, is prepared in a suitable 3D format.Ensuring the correct 3D structure and ionization state of the compound.
3. Docking and Scoring All compounds in the library are docked into the active site of the target protein and scored based on their predicted binding affinity.Predicting how well this compound might bind to the target.
4. Hit Selection A subset of the top-scoring compounds is selected for further analysis and experimental testing.If this compound is among the top hits, it would be prioritized for biological assays.
5. Experimental Validation The selected hits are tested in biological assays to confirm their activity.Confirming the predicted biological activity of this compound.

X. Future Research Trajectories and Translational Implications

Elucidation of Additional Biological Activities and Mechanistic Pathways

Initial studies have primarily highlighted the anti-inflammatory and antioxidant properties of caffeoylglycolic acid methyl ester. rsc.orgebi.ac.uk Its anti-inflammatory effects are notably mediated through the Nrf2/heme oxygenase-1 (HO-1) pathway. rsc.orgbohrium.com The compound induces the expression of HO-1, a key enzyme with anti-inflammatory properties, by promoting the nuclear translocation of Nrf2. rsc.org This action is further regulated by the PI3K/JNK signaling pathway. rsc.org By inducing HO-1, this compound inhibits the production of several pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.org

Beyond its anti-inflammatory role, this compound is recognized for its antioxidant activity, acting as a radical scavenger. nih.govebi.ac.uk Future research will likely delve into other potential biological activities. Given the diverse functions of related phenolic compounds, it is plausible that this compound possesses other therapeutic properties that are yet to be discovered. researchgate.netnih.gov Elucidating the full spectrum of its biological effects and the underlying molecular mechanisms will be a critical area of future investigation.

Development as a Lead Compound for Therapeutic Interventions, particularly as an HO-1 Inducer

The potent ability of this compound to induce HO-1 positions it as a promising lead compound for the development of new therapeutic agents, particularly for inflammatory diseases. rsc.orgbohrium.com The induction of HO-1 is a recognized strategy for protecting against cellular damage and inflammation. bohrium.com The cytoprotective effects of HO-1 induction have been observed in various contexts, suggesting broad therapeutic potential. nih.gov

The development of this compound as a lead compound would involve medicinal chemistry efforts to optimize its structure for enhanced potency, selectivity, and pharmacokinetic properties. The structural features essential for its HO-1 inducing activity, such as the ortho-dihydroxyl groups and ester moieties, provide a starting point for such modifications. nih.gov Further research is needed to explore its efficacy in various preclinical models of inflammatory conditions, which could pave the way for its eventual translation into clinical use.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of bioactive compounds can often lead to synergistic effects, enhancing therapeutic efficacy and potentially reducing adverse effects. nih.govresearchgate.net The synergistic potential of phenolic compounds, in particular, has been a subject of interest. researchgate.netnih.gov For instance, the antioxidant capacity of mixtures of phenolic compounds can be significantly greater than the sum of their individual effects. nih.gov

Future studies should explore the synergistic interactions between this compound and other bioactive compounds, such as other polyphenols or conventional anti-inflammatory drugs. researchgate.net Investigating these combinations could reveal novel therapeutic strategies for a range of diseases. nih.gov Understanding the mechanisms behind any observed synergy, whether at the level of pharmacokinetics or pharmacodynamics, will be crucial for the rational design of combination therapies.

Advanced Methodologies for Detection and Characterization in Complex Biological Systems

To fully understand the therapeutic potential of this compound, robust analytical methods are required for its detection and characterization in complex biological matrices. Techniques such as NMR spectroscopy and mass spectrometry have been utilized for the isolation and characterization of this compound from natural sources. ebi.ac.uk

Future research in this area should focus on developing and validating sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), for the quantification of this compound and its metabolites in biological fluids and tissues. These methods will be essential for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Furthermore, advanced analytical techniques will be instrumental in elucidating its metabolic fate and identifying any active metabolites that may contribute to its biological effects.

Table of Research Findings on this compound

Area of Research Key Findings References
Biological Activity Exhibits anti-inflammatory effects by inducing HO-1 expression via the Nrf2 pathway. rsc.orgbohrium.com rsc.orgbohrium.com
Possesses antioxidant properties as a radical scavenger. nih.govebi.ac.uk nih.govebi.ac.uk
Mechanism of Action Induces HO-1 via activation of Nrf2 through the PI3K and JNK pathways. rsc.org rsc.org
Inhibits the production of NO, PGE2, and IL-6. rsc.org rsc.org
Therapeutic Potential Considered a potential HO-1 inducer for preventing or treating inflammatory diseases. rsc.org rsc.org

| Source | Isolated from Sorghum bicolor and Parthenocissus tricuspidata. rsc.orgnih.govebi.ac.uk | rsc.orgnih.govebi.ac.uk |

Table of Compound Names

Compound Name
This compound
Nitric oxide
Prostaglandin E2
Interleukin-6
Quercetin
Kaempferol
Vanillin
4-hydroxybenzoic acid
Ascorbic acid
Malic acid
Chlorogenic acid
Gentisic acid

Q & A

Q. How is caffeoylglycolic acid methyl ester identified and quantified in plant extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method. Key parameters include a retention time of ~3.6 minutes (for isomer a), molecular formula C₁₂H₁₂O₆, and mass accuracy (experimental vs. calculated m/z: 251.055 vs. 251.0556, error -2.4 ppm) . Isolation from Sorghum bicolor involves hydromethanolic extraction (50:50 v/v) followed by column chromatography and NMR validation .

Q. What are the natural sources of this compound?

  • Methodological Answer : The compound is primarily isolated from Sorghum bicolor (L.) Moench var. hwanggeum grains . Secondary sources include Cimicifugae rhizoma (Black Cohosh), where it is classified as a phenylpropanoid ester .

Q. What basic biological activities have been reported for this compound?

  • Methodological Answer : It exhibits anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW264.7 macrophages (IC₅₀: 25–50 µM) and activating the Nrf2/heme oxygenase-1 (HO-1) pathway, which reduces pro-inflammatory cytokines like TNF-α and IL-6 .

Advanced Research Questions

Q. What is the molecular mechanism underlying its anti-inflammatory effects?

  • Methodological Answer : The compound upregulates Nrf2-mediated HO-1 expression, which suppresses NF-κB signaling. Experimental validation involves siRNA knockdown of Nrf2 in LPS-induced macrophages, followed by quantification of HO-1 protein (Western blot) and NO levels (Griess assay) .

Q. How can researchers differentiate between isomers of this compound?

  • Methodological Answer : Isomer separation requires ultra-HPLC with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Isomer "a" elutes at 3.6 minutes, while other isomers show distinct retention times and fragmentation patterns in tandem MS/MS .

Q. Are there synergistic effects with other phenolic compounds?

  • Methodological Answer : Co-administration with 1-O-caffeoylglycerol (from Sorghum) enhances NO inhibition by 30% compared to individual treatments. Synergy is assessed via combination index (CI) calculations using the Chou-Talalay method .

Q. How should experimental designs address stability and solubility challenges?

  • Methodological Answer : The compound is sensitive to light and heat. Prepare fresh stock solutions in DMSO (≤0.1% final concentration) and store at -80°C. For aqueous assays, use solubilizing agents like cyclodextrins or optimize dilution ratios (e.g., 1:1000 in culture medium) to prevent precipitation .

Q. What are the contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM for NO inhibition) may arise from differences in LPS concentrations (0.1–1 µg/mL) or macrophage passage numbers. Standardize cell viability assays (MTT vs. resazurin) and LPS batches to improve reproducibility .

Q. How does this compound interact with lipid metabolism pathways?

  • Methodological Answer : While not directly studied, structural analogs like fatty acid methyl esters (FAMEs) modulate lipid peroxidation and COX-2 activity. Investigate via lipidomics (LC-MS/MS) in hepatocytes or adipocytes, focusing on PPAR-γ and SREBP-1c pathways .

Q. What advanced models validate its therapeutic potential beyond in vitro assays?

  • Methodological Answer : Use murine models of acute inflammation (e.g., carrageenan-induced paw edema) with oral administration (10–50 mg/kg). Measure plasma pharmacokinetics (LC-MS) and tissue-specific HO-1 induction (immunohistochemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.